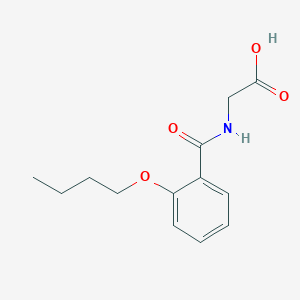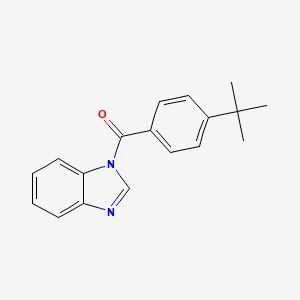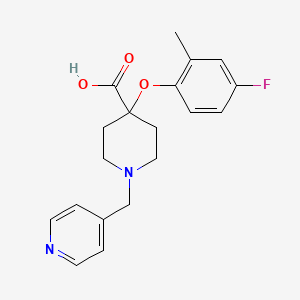![molecular formula C16H21N3O2S B5569054 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5569054.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide is a compound of interest in heterocyclic chemistry, particularly involving reactions and syntheses that include morpholine and cyanothioacetamide derivatives.
Synthesis Analysis
Synthesis of this compound and related derivatives often involves regioselective reactions and cyclization processes. One method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, resulting in the formation of various heterocyclic derivatives such as thiophene, thiazole, pyrazole, and pyridine derivatives (Shams et al., 2010). Another approach includes cross-recyclization reactions with alkyl halides and cyclohexanone, leading to substituted 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles and related compounds (Dyachenko & Dyachenko, 2008).
Molecular Structure Analysis
The molecular structures of these compounds have been studied using techniques like X-ray diffraction. For instance, the structure of 3-(4-bromophenyl)-2,2-pentamethylene-11-(2-thienyl)-1,2,3,4,7,8,9,10-octahydropyrimido[4′,5′:4,5]thieno[2,3-b]quinoline was proven by X-ray analysis, showcasing the intricate molecular arrangement in these heterocyclic compounds (Dyachenko & Dyachenko, 2008).
Chemical Reactions and Properties
Chemical reactions involving these compounds are characterized by regioselectivity and involve various cyclization and condensation processes. The reactions are often influenced by the presence of morpholine and cyanoacetamide derivatives, leading to the formation of various heterocyclic structures (Dotsenko et al., 2012).
Applications De Recherche Scientifique
Synthesis and Derivative Formation
The compound is involved in various synthesis processes leading to the creation of novel chemical entities. For example, it is used in the synthesis of substituted 1,3-Cyclohexadienes, Pyridine-2(1H)-thiones, and Thieno[2,3-d]pyrimidine- 4(3H)-thiones through the Michael reaction. This reaction pathway showcases its utility in generating complex heterocyclic compounds, pivotal in pharmaceutical and chemical research (Dyachenko, Dyachenko, & Chernega, 2004). Moreover, its condensation with 2-acetylcyclohexanone and similar compounds has been found to have a non-regiospecific character, leading to mixtures of pyridine thiones, emphasizing the chemical versatility of the compound (Dotsenko, Krivokolysko, Polovinko, & Litvinov, 2012).
Heterocyclic Compound Synthesis
The compound serves as a precursor in the synthesis of heterocyclic compounds, such as thieno[2,3-c]isoquinolines, demonstrating its application in creating molecules with potential therapeutic properties (Dyachenko & Vovk, 2012). The ability to generate diverse heterocyclic systems is crucial for drug discovery and development, providing a basis for the exploration of new pharmacologically active compounds.
Antitumor and Antimicrobial Applications
A notable application of this compound is in the field of oncology and antimicrobial research. It has been used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, many of which exhibited significant antitumor activities. This highlights the compound's role in the development of new anticancer agents, with potential for the treatment of various cancer types (Shams, Mohareb, Helal, & Mahmoud, 2010). Additionally, derivatives of this compound have shown antimicrobial activities, suggesting its utility in creating new antimicrobial agents (Shams, Mohareb, Helal, & Mahmoud, 2011).
Propriétés
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c17-10-13-12-4-2-1-3-5-14(12)22-16(13)18-15(20)11-19-6-8-21-9-7-19/h1-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCERYEVQWDFLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)
![2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5568981.png)
![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5569003.png)

![6-chloro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5569023.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)


![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)
![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)